molecular formula C7H4ClNaO4S B12658880 Sodium 2-chloro-5-formylbenzenesulphonate CAS No. 40566-58-3

Sodium 2-chloro-5-formylbenzenesulphonate

Cat. No.: B12658880
CAS No.: 40566-58-3
M. Wt: 242.61 g/mol
InChI Key: NHFHWFDCYQTTFV-UHFFFAOYSA-M
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Description

Sodium 2-chloro-5-formylbenzenesulphonate is an organosulfur compound with the molecular formula C7H4ClNaO4S. It is a derivative of benzenesulfonic acid, where the benzene ring is substituted with a chlorine atom at the second position and a formyl group at the fifth position. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-chloro-5-formylbenzenesulphonate typically involves the sulfonation of 2-chloro-5-formylbenzene. The process begins with the chlorination of benzene to produce 2-chlorobenzene, followed by formylation to introduce the formyl group at the fifth position. The final step involves sulfonation using sulfuric acid to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of concentrated sulfuric acid and controlled temperatures to facilitate the sulfonation reaction. The product is then neutralized with sodium hydroxide to obtain the sodium salt form.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-chloro-5-formylbenzenesulphonate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 2-chloro-5-carboxybenzenesulphonate.

    Reduction: 2-chloro-5-hydroxymethylbenzenesulphonate.

    Substitution: Various substituted benzenesulphonates depending on the nucleophile used.

Scientific Research Applications

Sodium 2-chloro-5-formylbenzenesulphonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic applications.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium 2-chloro-5-formylbenzenesulphonate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the sulfonate group enhances the compound’s solubility in aqueous media. The chlorine atom can undergo substitution reactions, making the compound versatile in various chemical transformations. The pathways involved include nucleophilic addition, oxidation-reduction, and substitution mechanisms.

Comparison with Similar Compounds

    Benzenesulfonic acid: The simplest aromatic sulfonic acid, used in the production of detergents and dyes.

    2-chloro-5-nitrobenzenesulfonic acid: A compound with similar substitution patterns but with a nitro group instead of a formyl group.

    Sodium 2-chloro-5-methylbenzenesulphonate: A derivative with a methyl group instead of a formyl group.

Uniqueness: Sodium 2-chloro-5-formylbenzenesulphonate is unique due to the presence of both a formyl group and a sulfonate group on the benzene ring. This combination imparts distinct chemical reactivity, making it valuable in various synthetic applications. The formyl group allows for further functionalization, while the sulfonate group enhances solubility and stability in aqueous solutions.

Properties

CAS No.

40566-58-3

Molecular Formula

C7H4ClNaO4S

Molecular Weight

242.61 g/mol

IUPAC Name

sodium;2-chloro-5-formylbenzenesulfonate

InChI

InChI=1S/C7H5ClO4S.Na/c8-6-2-1-5(4-9)3-7(6)13(10,11)12;/h1-4H,(H,10,11,12);/q;+1/p-1

InChI Key

NHFHWFDCYQTTFV-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1C=O)S(=O)(=O)[O-])Cl.[Na+]

Origin of Product

United States

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